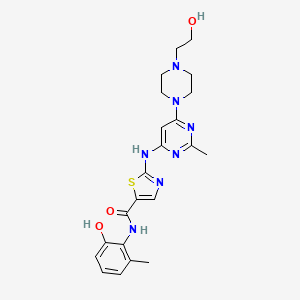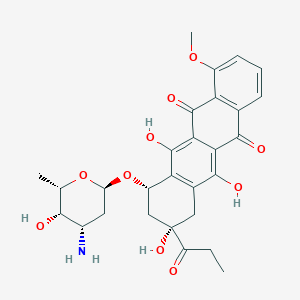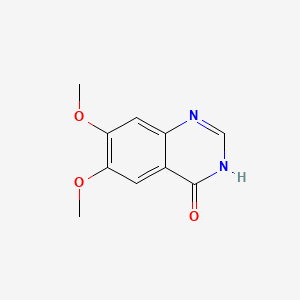
6,7-dimethoxy-1H-quinazolin-4-one
Overview
Description
6,7-Dimethoxyquinazoline-4-one is an impurity of Gefitinib, which is an EGFR inhibitor used for the treatment of certain breast, lung, and other cancers . It is a common intermediate in organic synthesis, mainly used as a molecular scaffold involved in the synthesis of bioactive molecules or drug molecules .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones involves amination and annulation of amidines and benzamides. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis
The molecular formula of 6,7-dimethoxy-1H-quinazolin-4-one is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) .Chemical Reactions Analysis
In organic synthetic chemistry, the ketone in this compound exists in enol form isomerization, and subsequent transformations can revolve around this hydroxyl group, such as converting the hydroxyl group into a chlorine unit, while the nitrogen heterocyclic structure becomes an aromatic structure .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1H-quinazolin-4-one is a solid substance . It has a molecular weight of 206.2 . The boiling point is 374.1°C at 760 mmHg, and the melting point is 309-311°C .Scientific Research Applications
Anticonvulsant Activity
The compound has been used in the synthesis of derivatives that have shown potential as anticonvulsant agents . These derivatives have been evaluated for their anticonvulsant activity against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and intracerebroventricular (icv) AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)-induced seizures in mice .
Neurotoxicity Assessment
The compound has been used in studies to determine acute neurotoxicity . The neurotoxicity was determined using the rotarod test .
Hepatotoxicity Assessment
The compound has been used in studies to assess hepatotoxicity . The hepatotoxicity was assessed by estimating the AST (alanine aminotransferase) and ALT (alanine aminotransferase) enzyme activity .
Gefitinib Manufacturing
6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is a by-product of the gefitinib manufacturing process and is a gefitinib impurity .
Standard Reagent
It can be used as a standard reagent in various chemical reactions .
Organic Synthesis Reagent
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-1H-quinazolin-4-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a critical component in complex signaling networks, controlling cell survival, proliferation, and differentiation .
Mode of Action
6,7-dimethoxy-1H-quinazolin-4-one acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway . This leads to the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells .
Biochemical Pathways
The inhibition of EGFR by 6,7-dimethoxy-1H-quinazolin-4-one affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth .
Pharmacokinetics
, a drug with well-studied pharmacokinetics. Gefitinib is well absorbed after oral administration and is extensively distributed throughout the body. It is primarily metabolized by the liver, and both the parent drug and its metabolites are excreted in feces .
Result of Action
The result of the action of 6,7-dimethoxy-1H-quinazolin-4-one is the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . This can lead to the suppression of tumor growth .
Action Environment
The action of 6,7-dimethoxy-1H-quinazolin-4-one, like other nitrogen-containing heterocyclic organic compounds, can be influenced by environmental factors .
Safety and Hazards
properties
IUPAC Name |
6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363547 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13794-72-4 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)




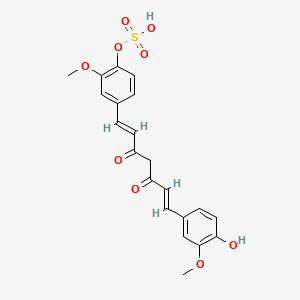
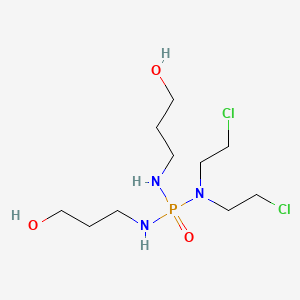
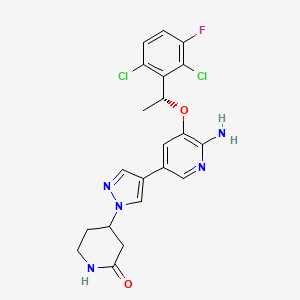
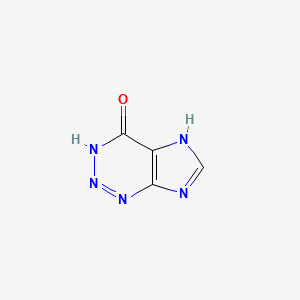
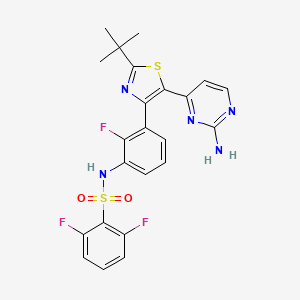

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
